4-Ethynyl-2-methoxypyridine
Overview
Description
4-Ethynyl-2-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of an ethynyl group at the fourth position and a methoxy group at the second position makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methoxypyridine can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
4-Ethynyl-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methoxypyridine depends on its specific application. In chemical reactions, the ethynyl group can participate in various coupling reactions, while the methoxy group can influence the electronic properties of the pyridine ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Methoxypyridine: The methoxy group is positioned differently, affecting its reactivity and applications.
4-Methoxypyridine: Similar to 4-Ethynyl-2-methoxypyridine but without the ethynyl group, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Biological Activity
4-Ethynyl-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies, case studies, and data tables to provide a comprehensive overview.
This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethynyl group at the fourth position and a methoxy group at the second position. This configuration is crucial for its biological interactions and pharmacological properties.
Biological Activity Overview
Research has indicated that compounds with similar structural features to this compound may exhibit a range of biological activities, including:
- Antimicrobial Properties : Similar compounds have shown promising activity against various pathogens.
- Anticancer Effects : There is evidence suggesting potential anticancer properties, likely due to the compound's ability to interact with specific biological pathways.
- Immunostimulatory Effects : Some studies indicate that derivatives of this compound could enhance immune responses.
Case Studies and Research Findings
-
Antiviral Activity :
A study on 4'-C-ethynyl-2'-deoxy purine nucleosides indicated that compounds with ethynyl substitutions demonstrated potent anti-HIV activity. The research suggested that smaller substituents at the C-4' position could enhance biological activity, hinting at similar potential for this compound in antiviral applications . -
Pharmacokinetics :
Recent studies have focused on optimizing the pharmacokinetic profiles of pyridine derivatives. For instance, modifications in the methoxy and ethynyl groups have been shown to improve metabolic stability and bioavailability, which are critical for therapeutic efficacy . -
Immunostimulatory Activity :
A comparative study involving piperidine derivatives found that certain compounds exhibited significant immunostimulating properties, outperforming established drugs like levamisole. This suggests that this compound may also possess similar immunomodulatory effects .
Data Table: Biological Activities of this compound and Related Compounds
Compound Name | Activity Type | IC50 (nM) | Reference |
---|---|---|---|
This compound | Antiviral | TBD | |
4'-C-ethynyl-2'-deoxy purine | Anti-HIV | TBD | |
Piperidine Derivative A | Immunostimulatory | TBD | |
Piperidine Derivative B | Anticancer | TBD |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Target Interaction : The compound may bind to specific receptors or enzymes involved in disease pathways, influencing their activity.
- Cellular Uptake : Its structural features may enhance cellular uptake, allowing for more effective intracellular action against pathogens or cancer cells.
- Modulation of Signaling Pathways : By interacting with key signaling molecules, the compound could alter cellular responses, promoting apoptosis in cancer cells or enhancing immune cell activation.
Properties
IUPAC Name |
4-ethynyl-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-4-5-9-8(6-7)10-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGGEISQQSILHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726194 | |
Record name | 4-Ethynyl-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-39-8 | |
Record name | 4-Ethynyl-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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